6beta-Hydroxycortisol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

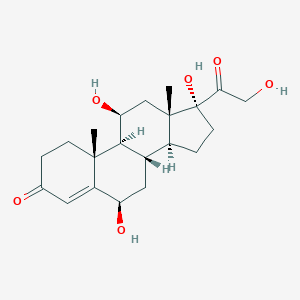

6beta-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol. It is produced in the human body by the enzyme cytochrome P450 3A4 (CYP3A4), which catalyzes the hydroxylation of cortisol at the 6beta position. This compound plays a significant role in the metabolism and clearance of cortisol and is often used as a biomarker for CYP3A4 activity .

准备方法

Synthetic Routes and Reaction Conditions: 6beta-Hydroxycortisol can be synthesized through the hydroxylation of cortisol using CYP3A4 enzymes. The reaction typically involves the use of human liver microsomes or recombinant CYP3A4 enzymes in the presence of NADPH as a cofactor. The reaction conditions include maintaining a physiological pH and temperature to mimic the natural enzymatic environment .

Industrial Production Methods: Industrial production of this compound involves biotechnological processes using genetically engineered microorganisms expressing CYP3A4. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound. The product is then extracted and purified using chromatographic techniques .

化学反应分析

Types of Reactions: 6beta-Hydroxycortisol primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions due to the presence of multiple hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl groups.

Major Products:

Oxidation: Oxidation of this compound can lead to the formation of 6beta-hydroxycortisone.

Reduction: Reduction reactions can yield various dihydroxy derivatives.

Substitution: Substitution reactions can produce ester or ether derivatives depending on the reagents used

科学研究应用

Biomarker for Drug Metabolism

CYP3A4 Activity Assessment:

6β-OHF is widely recognized as a biomarker for assessing the activity of CYP3A4, an enzyme critical in drug metabolism. The urinary excretion ratio of 6β-OHF to cortisol has been extensively studied as a non-invasive method to evaluate hepatic CYP3A4 activity. This ratio can indicate both enzyme induction and inhibition, making it valuable in predicting drug-drug interactions.

- Drug Interaction Studies: Research indicates that the 6β-OHF/cortisol ratio correlates significantly with midazolam clearance, a standard substrate for CYP3A4. In studies involving healthy subjects, variations in this ratio were observed during phases of enzyme inhibition and induction, demonstrating its predictive capability regarding hepatic drug metabolism .

Clinical Applications

Predictive Modeling:

In clinical pharmacology, the 6β-OHF/cortisol ratio is employed to create predictive models for understanding how different drugs may interact based on their influence on CYP3A4 activity. For instance, studies have shown that certain medications can significantly alter this ratio, thereby affecting the pharmacokinetics of co-administered drugs.

- Example Case Study: A study involving female subjects demonstrated that pretreatment with ketoconazole (a known CYP3A inhibitor) resulted in a marked decrease in midazolam clearance, correlating with an increase in the 6β-OHF/cortisol ratio .

Research on Liver Diseases

Impact on Patients with Liver Conditions:

Research has also explored the utility of the 6β-OHF/cortisol ratio in patients with chronic liver diseases. Studies have indicated that cholestasis and liver dysfunction can significantly affect this ratio, providing insights into the metabolic status of these patients.

- Clinical Implications: The ability to monitor CYP3A4 activity through non-invasive means like urinary metabolite ratios can guide therapeutic decisions in patients with liver impairment .

Pharmacometabolomics

Emerging Field:

The integration of pharmacometabolomics involves using metabolic profiles to predict individual responses to drugs. The urinary levels of 6β-OHF are being investigated as part of this approach to personalize medication regimens based on metabolic capacity.

作用机制

6beta-Hydroxycortisol exerts its effects by interacting with the CYP3A4 enzyme, which catalyzes its formation from cortisol. The enzyme’s activity can be influenced by various drugs, leading to changes in the levels of this compound. This interaction is crucial for maintaining the balance of cortisol in the body and for the metabolism of other endogenous and exogenous compounds. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the regulation of cortisol levels .

相似化合物的比较

Cortisol: The parent compound from which 6beta-Hydroxycortisol is derived.

6alpha-Hydroxycortisol: Another hydroxylated metabolite of cortisol, differing in the position of the hydroxyl group.

Cortisone: An oxidized form of cortisol with similar physiological roles.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6beta position, which makes it a distinct biomarker for CYP3A4 activity. Unlike other metabolites, it provides specific insights into the enzyme’s function and its role in drug metabolism .

生物活性

6β-Hydroxycortisol (6β-OHC) is a significant metabolite of cortisol, primarily produced through the action of cytochrome P450 3A4 (CYP3A4) in the liver. This compound has garnered attention in clinical and epidemiological studies for its potential implications in various health conditions, including cancer risk and drug metabolism. Its biological activity is closely linked to the enzymatic pathways that govern steroid metabolism and the pharmacokinetics of drugs.

Enzymatic Pathways

6β-Hydroxycortisol is formed via the hydroxylation of cortisol, a process predominantly mediated by CYP3A4. The activity of this enzyme can be influenced by various factors, including genetic polymorphisms, drug interactions, and environmental factors. The metabolic pathway can be summarized as follows:

-

Cortisol Hydroxylation :

- CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of cortisol.

- Other enzymes such as CYP2B6 and CYP2D6 also contribute but to a lesser extent.

- Inhibition Studies :

Pharmacokinetics

The pharmacokinetic profile of 6β-OHC indicates that it serves as a useful biomarker for assessing CYP3A4 activity in vivo. The ratio of urinary 6β-OHC to cortisol has been proposed as a non-invasive measure for evaluating CYP3A4 function, particularly in clinical settings .

Clinical Relevance

The levels of 6β-OHC have been associated with various health conditions:

- Breast Cancer Risk : A case-control study indicated that higher urinary ratios of 6β-OHC to cortisol were correlated with an increased risk of breast cancer, particularly in older women. The study found that higher levels of this ratio were linked to factors associated with increased estrogen exposure, suggesting a potential role in carcinogenesis .

- Drug Interaction Studies : Research has shown that monitoring 6β-OHC levels can help predict drug-drug interactions due to its role as a marker for CYP3A4 activity. This is crucial for personalized medicine approaches where understanding individual metabolic capacity can guide therapy .

Table 1: Comparison of Enzymatic Contributions to Cortisol Hydroxylation

| Enzyme | Major Contribution | Minor Contribution |

|---|---|---|

| CYP3A4 | High | - |

| CYP2B6 | Moderate | - |

| CYP2D6 | Low | - |

| CYP2C19 | Low | - |

| CYP2C9 | Low | - |

Table 2: Urinary Ratios and Breast Cancer Risk

| Age Group | Median Ratio (6β-OHC:Cortisol) | Odds Ratio (High vs. Low) |

|---|---|---|

| All Women | Cases: 2.61, Controls: 2.16 | 1.0 (reference) |

| Women > 45 | Cases: Higher than Controls | 3.7 (95% CI: 1.9-7.4) |

| Women ≤ 45 | Cases: Lower than Controls | 2.2 (95% CI: 0.8-6.1) |

Case Study 1: Breast Cancer Association

An epidemiological study evaluated urinary cortisol ratios among women diagnosed with breast cancer compared to controls. The findings indicated a significant association between elevated levels of urinary 6β-OHC and increased breast cancer risk, particularly pronounced in older women with additional risk factors such as high body mass index and late menopause .

Case Study 2: Drug Metabolism Assessment

In a clinical setting, researchers assessed the utility of urinary 6β-OHC as a biomarker for evaluating drug-metabolizing enzyme activity among patients undergoing various treatments. The results demonstrated that higher levels of urinary 6β-OHC correlated with increased CYP3A4 activity, validating its use in predicting patient responses to medications .

属性

CAS 编号 |

53-35-0 |

|---|---|

分子式 |

C21H30O6 |

分子量 |

378.5 g/mol |

IUPAC 名称 |

(10R,13S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19-,20-,21-/m0/s1 |

InChI 键 |

GNFTWPCIRXSCQF-DGNIKEFHSA-N |

SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

手性 SMILES |

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |

规范 SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

Key on ui other cas no. |

53-35-0 174866-45-6 |

同义词 |

(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione; _x000B_6β,17-Dihydroxycorticosterone; 6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione; NSC 76163; Hydrocortisone Impurity D (EP) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。